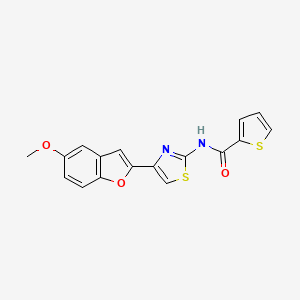

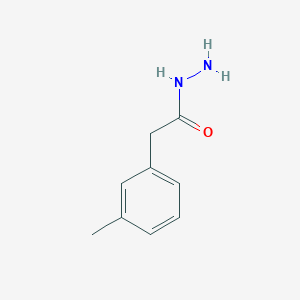

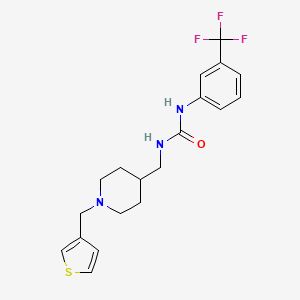

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the reaction of pyrazine-2-carboxylic acids with various amines . For example, the Yamaguchi reaction is widely applied to synthesize esters and lactones . It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . The structure of these compounds often includes easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazine derivatives often depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Scientific Research Applications

Antimicrobial Activity

This compound, like many other pyrazine derivatives, has been found to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial drugs.

Antifungal Activity

In addition to its antimicrobial properties, this compound also exhibits antifungal activity . This could make it a valuable resource in the fight against fungal infections.

Antiviral Activity

Pyrazine derivatives, including this compound, have been found to have antiviral properties . This suggests potential applications in the development of antiviral medications.

Diuretic Activity

Some pyrazine derivatives have been found to have diuretic properties . While it’s not clear if this specific compound has this property, it’s a potential area for further research.

Anticancer Activity

This compound has shown potential as an anticancer agent . In particular, it has demonstrated in vitro activity against M. tuberculosis H37Rv, suggesting potential applications in the treatment of tuberculosis .

Analgesic and Anti-inflammatory Activity

Pyrazine derivatives, including this compound, have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Antitubercular Activity

This compound has shown significant antitubercular activity . This makes it a promising candidate for the development of new antitubercular drugs.

Neuroprotective Activity

While not directly mentioned in the search results, many pyrazine derivatives have been found to have neuroprotective properties . This suggests that this compound could potentially have applications in the treatment of neurological disorders.

Future Directions

The future directions in the research and development of pyrazine derivatives likely involve further exploration of their synthetic pathways and biological activities . There is a rise in investigations of pyrazine containing candidates due to the diverse biological activities of pyrazine-based drugs .

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-17-5-7-18(8-6-17)30(27,28)25-12-2-3-15-13-16(4-9-20(15)25)24-21(26)19-14-22-10-11-23-19/h4-11,13-14H,2-3,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHWGDACNKLCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)

![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723438.png)

![Tert-butyl 6-(aminomethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-2-carboxylate](/img/structure/B2723440.png)